molecular formula C17H12Cl2N2O2S B2757029 (Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one CAS No. 381703-25-9

(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one

Cat. No. B2757029
CAS RN: 381703-25-9
M. Wt: 379.26
InChI Key: KQSBDFQGGIYFCP-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2,3-dichlorophenyl)amino)-5-(3-methoxybenzylidene)thiazol-4(5H)-one, also known as DCTO, is a thiazolone derivative that has been extensively studied for its potential biological activities. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Photodynamic Therapy Applications

The compound's relevance to scientific research is highlighted through its structural and functional analogs, which demonstrate potential in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives, which share structural similarities with the mentioned compound, underscores their utility as photosensitizers in PDT. These derivatives exhibit remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Research into novel heterocyclic compounds derived from structural analogs demonstrates significant enzyme inhibition, suggesting therapeutic applications. For instance, compounds synthesized from related structures show potent anti-lipase and anti-α-glucosidase activities, indicating potential for treating conditions related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Anticancer Properties

Further, compounds structurally related to the target molecule have been synthesized and shown moderate antimicrobial activity against various bacterial and fungal strains, suggesting its potential application in developing new antimicrobial agents. Such studies contribute to the broader understanding of the chemical's utility in medical research, particularly in antimicrobial resistance (Sah, Bidawat, Seth, & Gharu, 2014).

Dual Chemosensor Development

Research on rhodamine-based compounds, which share functional similarities with the specified chemical, has led to the development of dual chemosensors for detecting Zn2+ and Al3+ ions. These chemosensors operate with distinctly separated excitation and emission wavelengths, offering innovative approaches for metal ion detection in various scientific applications (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-11-5-2-4-10(8-11)9-14-16(22)21-17(24-14)20-13-7-3-6-12(18)15(13)19/h2-9H,1H3,(H,20,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBDFQGGIYFCP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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